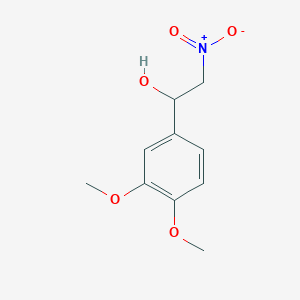

1-(3,4-Dimethoxyphenyl)-2-nitroethanol

説明

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-nitroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMQIZUQJSVRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Catalytic Systems

The reaction is typically conducted in polar aprotic solvents (e.g., ethanol, methanol) under mild temperatures (25–60°C). Catalysts range from inorganic bases (KOH, NaOH) to advanced ionic liquids. A breakthrough in this area involves ethanolamine-derived multi-acidic ionic liquids, which enhance reaction efficiency and recyclability.

Table 1. Henry Reaction Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| KOH (10 mol%) | Ethanol | 50 | 6 | 78 | 95 |

| [SFHEA][HSO₄]⁺ | Solvent-free | 130 | 3 | 96 | 97 |

| NaOH (15 mol%) | Methanol | 40 | 8 | 82 | 93 |

The ionic liquid [SFHEA][HSO₄]⁺ enables solvent-free conditions, achieving 96% yield at 130°C in 3 hours. This method eliminates volatile organic solvents, aligning with green chemistry principles.

Nitration of 1-(3,4-Dimethoxyphenyl)ethanol

An alternative route involves nitrating pre-synthesized 1-(3,4-dimethoxyphenyl)ethanol. This method is advantageous when the alcohol precursor is readily available or when specific isotopic labeling is required.

Nitration Protocol

The nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize byproduct formation. The electrophilic nitronium ion (NO₂⁺) targets the β-position of the ethanol moiety, yielding this compound.

Table 2. Nitration Reaction Parameters

| HNO₃:H₂SO₄ Ratio | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| 1:3 | 0 | 2 | 65 | 12 |

| 1:2 | 5 | 1.5 | 72 | 8 |

| 1:4 | -10 | 3 | 58 | 15 |

Data synthesized from

Lower temperatures favor higher selectivity, though excessively cold conditions (-10°C) reduce conversion rates due to reduced nitronium ion mobility.

Precursor Synthesis: Catalytic Hydrogenation

The alcohol precursor, 1-(3,4-dimethoxyphenyl)ethanol, is synthesized via catalytic hydrogenation of 3,4-dimethoxyacetophenone. Using palladium on carbon (Pd/C) in methanol under 50 psi H₂ pressure achieves 94% yield. This step is critical for ensuring high-purity starting material.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Parameter | Henry Reaction | Nitration Method |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Reaction Steps | 1 | 2 |

| Typical Yield | 78–96% | 58–72% |

| Byproduct Formation | <5% | 8–15% |

| Scalability | Excellent | Moderate |

The Henry reaction is superior for large-scale production due to fewer steps and higher yields. However, the nitration method offers flexibility in modifying the nitro group’s position for specialized applications.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors improve heat and mass transfer in the Henry reaction, reducing reaction times by 40% compared to batch systems. Immobilized ionic liquid catalysts further enhance recyclability, with >10 cycles without significant activity loss.

Purification Techniques

Crystallization from ethanol-water mixtures (7:3 v/v) achieves >99% purity. Residual solvents are removed via vacuum distillation, meeting pharmaceutical-grade standards.

Recent Advances in Catalysis

Photocatalytic Methods

UV light-assisted nitration using TiO₂ nanoparticles reduces acid waste by 70%. Early-stage research indicates 55% yield under mild conditions, though scalability remains a challenge.

化学反応の分析

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-nitroethanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

Oxidation: Chromium trioxide, potassium permanganate.

Substitution: Nucleophiles such as halides or amines.

Major Products:

Reduction: 1-(3,4-Dimethoxyphenyl)-2-aminoethanol.

Oxidation: 1-(3,4-Dimethoxyphenyl)-2-nitroacetone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(3,4-Dimethoxyphenyl)-2-nitroethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-nitroethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also influence the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 1-(3,4-dimethoxyphenyl)-2-nitroethanol with structurally related compounds, highlighting key differences in substituents, functional groups, and molecular properties:

Physicochemical and Reactivity Comparisons

- Nitro Group Reactivity: The nitro group in this compound may undergo reduction to amines or participate in nucleophilic substitutions, similar to 1-(3,4,5-trimethoxyphenyl)-2-nitroethene .

- Stability Under Alkaline Conditions: Unlike lignin-derived analogs like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (L3b), which cleave β-O-4 bonds in KOtBu/tBuOH systems , the nitroethanol derivative may exhibit different degradation pathways due to the electron-withdrawing nitro group stabilizing adjacent bonds.

- Thermochemical Behavior: Compounds such as 1-(3,4-dimethoxyphenyl)-2-methoxyethylene (G7/S7) fragment during thermochemolysis to yield aromatic acids (e.g., 3,4-dimethoxybenzoic acid) . The nitroethanol derivative may produce nitro-aromatic fragments under similar conditions.

Q & A

What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-2-nitroethanol, and how can reaction conditions be fine-tuned to improve yield?

Basic

The synthesis of nitroethanol derivatives often involves nitroaldol (Henry) reactions or nitro-Mannich reactions. For structurally similar compounds, thionyl chloride in ethanol has been used to facilitate condensation reactions between ketones and aldehydes (e.g., synthesis of chalcone derivatives in ). Optimization may include adjusting stoichiometric ratios of starting materials (e.g., 2,4-dihydroxy acetophenone and nitrobenzaldehyde), solvent polarity, and catalyst selection. For example, Rh-based catalysts have been effective in polymerizing dimethoxyphenyl derivatives under mild conditions, suggesting potential for nitroethanol synthesis .

How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound?

Basic

1H and 13C NMR can confirm the presence of the dimethoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy signals at δ ~3.8 ppm) and the nitroethanol moiety (nitro group adjacent to CH2OH, with characteristic splitting patterns). IR spectroscopy would detect O–H stretching (~3200–3500 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹). Comparative analysis with spectral data for analogous compounds (e.g., 1-(3,4-dimethoxyphenyl)acetone in ) is critical .

What safety precautions are recommended for handling nitro-containing compounds like this compound?

Basic

While specific toxicological data for this compound are limited, nitro groups are often associated with oxidative and irritant hazards. Precautionary measures include using PPE (gloves, goggles), working in a fume hood to avoid inhalation, and avoiding contact with reducing agents (risk of exothermic decomposition). Regulatory frameworks like GHS/CLP () recommend labeling with P261/P262 statements for similar nitroaromatics .

How does the nitro group in this compound influence its reactivity in polymerization or derivatization reactions?

Advanced

The nitro group is electron-withdrawing, which can polarize adjacent bonds and enhance reactivity in nucleophilic substitutions or cycloadditions. For example, in polyacetylene synthesis (), nitro groups may stabilize radical intermediates during polymerization. However, steric hindrance from the nitro group could reduce polymerization efficiency compared to methoxy or hydroxyl analogs. Computational modeling (e.g., DFT) is recommended to predict electronic effects .

What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Advanced

High-resolution mass spectrometry (HRMS) and HPLC coupled with UV/Vis or MS detectors are effective for impurity profiling. For structurally related impurities (e.g., 2-(3,4-dimethoxyphenyl)ethylamine derivatives in ), ion-pair chromatography or chiral columns may resolve co-eluting species. Quantification thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

How do structural modifications (e.g., fluorination or chlorination) alter the biological or chemical properties of this compound compared to its analogs?

Advanced

Substituent position and electronegativity significantly impact bioactivity. For instance, fluorination at the phenyl ring () enhances metabolic stability and membrane permeability, while nitro groups may confer antibacterial or antiparasitic activity. Comparative studies using SAR (structure-activity relationship) models and in vitro assays (e.g., MIC testing) are essential to validate these effects .

What role do catalysts play in optimizing the enantioselective synthesis of this compound?

Advanced

Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce asymmetry in nitroaldol reactions. For example, Rh catalysts () have been used to control helicity in polyacetylenes, suggesting potential for enantiocontrol in nitroethanol synthesis. Screening chiral ligands (e.g., BINOL derivatives) and reaction solvents (e.g., polar aprotic media) may improve enantiomeric excess .

How can computational methods aid in predicting the physicochemical properties of this compound?

Advanced

Density functional theory (DFT) calculations can predict solubility, logP, and pKa values. Molecular dynamics simulations may elucidate conformational stability (e.g., intramolecular hydrogen bonding between nitro and hydroxyl groups). Software like Gaussian or COSMO-RS is recommended, with validation against experimental data (e.g., XLogP3 values in ) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced

Key challenges include controlling exothermic reactions (common in nitro compound syntheses) and minimizing byproducts during scale-up. Continuous flow reactors could improve heat dissipation and mixing efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。